molecular formula C11H15NO2 B12960219 trans-3-(4-Methoxyphenoxy)cyclobutanamine

trans-3-(4-Methoxyphenoxy)cyclobutanamine

Cat. No.: B12960219
M. Wt: 193.24 g/mol
InChI Key: ZBMHFACAWPTFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride is a chemical compound of research interest, supplied as its hydrochloride salt to enhance stability. This compound is characterized by a cyclobutane ring substituted with an amine group and a 4-methoxyphenoxy ether moiety in a trans-configuration. It is provided with a high level of purity, typically ≥95% to ≥97% , making it suitable for various research applications. Handling and Storage To maintain the integrity and quality of the product, it is recommended to store the material in a cool, dry place. Some suppliers specifically recommend storage at 2-8°C . For research purposes, proper laboratory hygiene and safety procedures should always be followed when handling this material. Note on Research Applications The provided product listings for this compound do not detail its specific mechanisms of action or direct research applications. As a building block in medicinal chemistry, its structural features suggest potential utility in the synthesis and design of novel biologically active molecules. Researchers are encouraged to consult the primary scientific literature for detailed studies on its properties and uses. Intended Use This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(4-methoxyphenoxy)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11/h2-5,8,11H,6-7,12H2,1H3

InChI Key

ZBMHFACAWPTFMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CC(C2)N

Origin of Product

United States

Synthetic Methodologies for Trans 3 4 Methoxyphenoxy Cyclobutanamine and Analogues

Strategies for Stereoselective Cyclobutane (B1203170) Ring Formation

The formation of the four-membered cyclobutane ring with specific stereochemistry is a key challenge in the synthesis of these compounds. Several strategies have been effectively employed to achieve this.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a common and powerful method for constructing cyclobutane rings. mdpi.com These reactions can be initiated either thermally or photochemically and involve the joining of two doubly bonded molecules. mdpi.comharvard.edu

The [2+2] cycloaddition between keteniminium ions and alkenes is a reliable method for synthesizing cyclobutanes. nih.gov Keteniminium ions, which are nitrogen analogues of ketenes, are highly reactive intermediates. nih.gov They can be generated in situ from tertiary amides and react with a variety of alkenes to form cyclobutaniminium salts. nih.govresearchgate.net These salts can then be hydrolyzed to the corresponding cyclobutanones or reduced to cyclobutanamines with excellent diastereocontrol. researchgate.net The reaction's robustness and applicability make it a valuable tool in organic synthesis. nih.gov A flow chemistry process for the synthesis of 2-substituted cyclobutanones using this method with ethylene (B1197577) gas has also been reported, offering rapid and mild reaction conditions. rsc.org

For example, the reaction of a keteniminium salt with an alkene, followed by isomerization and reaction with an electrophile, can produce highly substituted cyclobutanones. These can then be converted to the desired cyclobutanamines. researchgate.net

Table 1: Examples of [2+2] Cycloaddition Reactions
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
Keteniminium ionAlkeneThermalCyclobutaniminium salt nih.gov
Tertiary amide (keteniminium precursor)Ethylene gasFlow chemistry2-substituted cyclobutanone rsc.org

Photochemical [2+2] cycloaddition is a classic and widely used method for synthesizing cyclobutane rings. baranlab.orgnih.gov This reaction is typically initiated by the photoexcitation of an alkene, which then reacts with another alkene in its ground state. nih.gov The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) is common to facilitate the formation of the triplet state required for the reaction. baranlab.org This method has been applied to a wide range of olefins, including electron-deficient styrenes, using visible-light organophotocatalysis. nih.gov

Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions, offering an alternative to high-energy UV light. researchgate.net Catalysts such as Ru(bipy)₃Cl₂ can promote the reaction between enones to form cyclobutane products with excellent diastereoselectivity. organic-chemistry.org Gold-mediated photocatalysis has also been successfully employed for the [2+2] cycloaddition of coumarins and unactivated alkenes to synthesize cyclobutane-fused chromanones. nih.govresearchgate.netrsc.org

Table 2: Examples of Photochemical [2+2] Cycloaddition Reactions
ReactantsCatalyst/ConditionsProduct TypeReference
Electron-deficient styrenes4CzIPN (organophotocatalyst), visible lightCyclobutanes with electron-deficient aryl substituents nih.gov
Aryl enonesRu(bipy)₃Cl₂, visible lightCyclobutane products organic-chemistry.org
Coumarins and unactivated alkenes[Au(SIPr)(Cbz)], visible lightCyclobutane-fused chromanones nih.govresearchgate.netrsc.org

Ring Contraction Approaches (e.g., from Pyrrolidines via Iodonitrene Chemistry)

Ring contraction of five-membered rings, such as pyrrolidines, provides another route to cyclobutane derivatives. chemistryviews.org A notable example is the use of iodonitrene chemistry to achieve a stereoselective and contractive synthesis of cyclobutanes from the corresponding pyrrolidines. rsc.org In this method, iodonitrene, generated in situ, acts as an electrophilic aminating reagent. rsc.orgresearchgate.net

The proposed mechanism involves the treatment of a pyrrolidine (B122466) with the in situ generated iodonitrene, leading to an electrophilic amination to form a reactive 1,1-diazene intermediate. chemistryviews.orgnih.gov This intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical, which rapidly cyclizes to form the C-C bond of the cyclobutane ring. nih.govnih.gov This method has been successfully applied to the synthesis of the cytotoxic natural product piperarborenine B. chemistryviews.orgnih.gov

Gold-Catalyzed Ring Expansion Approaches

Gold-catalyzed ring expansion reactions have emerged as a powerful strategy for the synthesis of four-membered rings. nih.govacs.org These methods often involve the expansion of smaller, strained rings like cyclopropanes. nih.govacs.org Gold(I) catalysts are particularly effective in activating π-systems such as alkynes and allenes, triggering rearrangements to form cyclobutane structures. nih.govorganic-chemistry.org

For instance, gold(I) catalysis can facilitate the ring expansion of 1-alkynylcyclopropanols to yield alkylidenecyclobutanones. organic-chemistry.org Similarly, the asymmetric gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols provides access to valuable cyclobutanones with a vinyl-substituted quaternary stereocenter in high enantioselectivities. nih.gov Another approach involves the gold(I)-catalyzed synthesis of 2-alkylidenecyclobutanamines via the ring enlargement of nonactivated alkynylcyclopropanes. nih.gov

Rearrangement Reactions (e.g., Hofmann-type Rearrangement of Cyclobutanecarboxamides)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com This reaction proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com When applied to a cyclobutanecarboxamide, this rearrangement provides a direct route to a cyclobutanamine. wikipedia.orgscribd.com The reaction typically involves treating the amide with a halogen (like bromine) and a strong base, although milder conditions using reagents like [I,I-bis(trifluoroacetoxy)]iodobenzene have been developed. wikipedia.orgchem-station.com The stereochemistry of the starting material is generally retained during the rearrangement. chem-station.com

Installation of the 4-Methoxyphenoxy Moiety

The introduction of the 4-methoxyphenoxy group onto the cyclobutane ring is a pivotal step in the synthesis of the target compound. Several established organic reactions can be employed for this purpose, primarily involving the formation of an ether linkage between a cyclobutane precursor and 4-methoxyphenol (B1676288).

One prominent method is the Mitsunobu reaction , which facilitates the conversion of an alcohol to an ether with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com In a typical sequence, a cis-3-hydroxycyclobutylamine precursor would be reacted with 4-methoxyphenol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the phenoxide of 4-methoxyphenol in an Sₙ2 fashion to yield the trans-ether product. organic-chemistry.orgyoutube.com The stereospecificity of the Mitsunobu reaction is a key advantage, allowing for precise control of the stereochemistry at the C-3 position of the cyclobutane ring. organic-chemistry.org

Another viable approach is through nucleophilic aromatic substitution (SₙAr) . wikipedia.orgchadsprep.comlibretexts.orgmasterorganicchemistry.com This method would typically involve the reaction of a cyclobutyl derivative bearing a good leaving group (e.g., a halide or a sulfonate) at the 3-position with 4-methoxyphenoxide. For the SₙAr reaction to be efficient, the aromatic ring of the phenoxide is generally activated by electron-withdrawing groups, which is not the case for 4-methoxyphenol. However, under forcing conditions or with appropriate catalysis, this transformation can be achieved. For instance, the coupling of 4-methoxyphenol with 4-fluorobenzaldehyde (B137897) has been demonstrated using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, providing a model for this type of transformation. walisongo.ac.id

Amination Strategies for Cyclobutanamine Synthesis

The introduction of the amine functionality is another critical aspect of the synthesis. A common and effective method for this transformation is reductive amination . wikipedia.orgharvard.edulibretexts.orgmasterorganicchemistry.comsigmaaldrich.com This process typically involves the reaction of a ketone, such as 3-(4-methoxyphenoxy)cyclobutanone, with an amine source, like ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired amine. libretexts.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. harvard.edumasterorganicchemistry.com The reaction is often performed as a one-pot procedure, which is advantageous for its operational simplicity. wikipedia.org

The Buchwald-Hartwig amination offers another powerful tool for the formation of the C-N bond. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction can be used to couple an aryl or, in this case, a cyclobutyl halide or triflate with an amine. organic-chemistry.orgwikipedia.org While highly effective for a wide range of substrates, the application to cyclobutyl systems would need to be optimized. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. wikipedia.org

Furthermore, the synthesis of key precursors such as trans-3-aminocyclobutanol has been reported. One patented method involves a Mitsunobu reaction on cis-3-(dibenzylamino)cyclobutanol to invert the stereochemistry, followed by hydrolysis and catalytic debenzylation to yield trans-3-aminocyclobutanol. google.com This precursor can then be subjected to etherification with 4-methoxyphenol as described in section 2.2.

Derivatization Reactions on the Cyclobutane Scaffold

The cyclobutane core of trans-3-(4-methoxyphenoxy)cyclobutanamine and its analogues can be further functionalized to generate a diverse range of molecules for structure-activity relationship (SAR) studies.

Selective C-H Hydroxylation of Cyclobutylamine (B51885) Derivatives

Recent advances in biocatalysis have enabled the selective C-H hydroxylation of cyclobutylamine derivatives at chemically unactivated positions. numberanalytics.comgoogle.com Engineered cytochrome P450 enzymes, particularly variants of P450BM3, have demonstrated high regioselectivity and stereoselectivity in these oxidations. wikipedia.orgnumberanalytics.comgoogle.com This enzymatic approach provides a direct route to valuable bifunctional intermediates, such as hydroxylated cyclobutylamine derivatives, which can be further elaborated. wikipedia.orggoogle.com The selectivity of the hydroxylation can often be tuned by modifying the enzyme or the protecting group on the amine. google.com

Carboazidation of Alkenes for Multi-substituted Cyclobutylamines

An iron-catalyzed carboazidation of alkenes has been developed for the synthesis of multi-substituted cyclobutylamines. organic-chemistry.org This method allows for the regioselective construction of complex cyclobutane frameworks with a quaternary-substituted carbon center. organic-chemistry.org The reaction exhibits a broad substrate scope and good tolerance for various functional groups, making it a versatile tool for generating a library of cyclobutylamine analogues. organic-chemistry.org

Amide Coupling and Other Functional Group Transformations

The amine functionality of this compound is a versatile handle for further derivatization, with amide coupling being a frequently employed transformation. nih.govrsc.org Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) can be used to couple the amine with a wide array of carboxylic acids. rsc.org Other coupling reagents like HATU have also been explored. rsc.org The choice of coupling agent and reaction conditions can be optimized to achieve high yields and facilitate purification. nih.govrsc.org

Beyond amide formation, the amine can undergo various other functional group transformations, including alkylation and sulfonylation, to further explore the chemical space around this scaffold.

Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry

The structural elucidation and purity assessment of this compound and its synthetic intermediates rely on a suite of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural characterization.

¹H NMR provides information on the number and connectivity of protons in the molecule. For the target compound, characteristic signals would be expected for the aromatic protons of the 4-methoxyphenoxy group, the methoxy (B1213986) protons, and the protons on the cyclobutane ring. The coupling patterns and chemical shifts of the cyclobutane protons are particularly important for confirming the trans stereochemistry.

¹³C NMR reveals the number of unique carbon environments. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclobutane ring. mdpi.comchemicalbook.comspectrabase.comdocbrown.info

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak would confirm the elemental composition, and the fragmentation pattern can provide further structural information. kyushu-u.ac.jp

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for monitoring reaction progress and assessing the purity of the final compound and intermediates. Chiral chromatography can be used to determine the enantiomeric excess of chiral derivatives.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the amine, the C-O stretch of the ether, and the aromatic C-H and C=C vibrations. mdpi.com

Below is an interactive table summarizing the key analytical data for related compounds, which can be used to infer the expected data for this compound.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Analytical Data
This compound1631027-07-0C₁₁H₁₅NO₂193.24TPSA: 44.48 Ų, LogP: 1.56 chemscene.com
This compound hydrochloride1630906-53-4C₁₁H₁₆ClNO₂229.70 keyorganics.net
trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride1630906-63-6C₁₁H₁₅ClFNO₂247.69 calpaclab.com
trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine1631027-11-6C₁₂H₁₇NO₃223.27TPSA: 53.71 Ų, LogP: 1.57 chemscene.com
Cyclobutylamine2516-34-9C₄H₉N71.12¹H and ¹³C NMR, GC-MS data available nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Based on the Cyclobutanamine Scaffold

The Cyclobutane (B1203170) Ring as a Conformationally Restricted Motif in Medicinal Chemistry

The cyclobutane ring is a four-membered carbocycle that possesses a significant degree of ring strain. Unlike flexible acyclic linkers or larger cycloalkanes, the cyclobutane ring adopts a puckered or "butterfly" conformation, which is a balance between angle strain and torsional strain. nih.govnih.gov This inherent rigidity reduces the number of accessible conformations that a molecule can adopt. In medicinal chemistry, this conformational restriction is a highly desirable attribute. nih.govgoogleapis.com

When a flexible ligand binds to its biological target, it must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." This process is entropically unfavorable because it involves a loss of conformational freedom for the ligand. By incorporating a rigid scaffold like cyclobutane, which pre-organizes the key pharmacophoric groups into a conformation that is already close to the bioactive one, the entropic penalty of binding is minimized. nih.gov This can lead to a significant increase in binding affinity and, consequently, biological potency.

Furthermore, the defined three-dimensional arrangement of substituents on a cyclobutane ring allows for precise vectoral projection of functional groups into the binding pocket of a target protein. nih.govfrontiersin.org This contrasts with flexible chains, where the orientation of substituents is less predictable. This precise positioning can enhance specific interactions with amino acid residues in the target, leading to improved selectivity and potency. The use of the cyclobutane motif can therefore be a key strategy in transforming a moderately active compound into a highly potent and selective drug candidate. googleapis.com

Bioisosteric Potential of Cyclobutanamines in Drug Discovery

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in drug design. nuph.edu.uanih.gov Cyclobutane-containing fragments, including cyclobutanamines, have gained prominence as effective bioisosteres for various common motifs in drug molecules, most notably aromatic rings. nih.govfrontiersin.org

Aromatic rings, particularly the phenyl group, are ubiquitous in drug molecules. However, their planarity and high sp²-carbon content can contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic susceptibility (e.g., through oxidation by cytochrome P450 enzymes). nih.govnih.govresearchgate.net To mitigate these issues, medicinal chemists increasingly replace aromatic rings with saturated, three-dimensional, C(sp³)-rich scaffolds. nih.govgoogleapis.com

The cyclobutane ring serves as an excellent non-classical bioisostere for a phenyl ring. nih.gov It provides a rigid scaffold that can position substituents in a spatially similar manner to para- or meta-substituted benzene rings. For instance, a 1,3-disubstituted cyclobutane can mimic the geometry of a para-substituted phenyl ring, projecting functional groups in opposite directions. This replacement increases the fraction of sp³-hybridized carbons (Fsp³) in the molecule, a parameter that has been correlated with improved clinical success rates due to better solubility, reduced planarity, and often improved metabolic stability. nih.gov

Replacing a flat aromatic ring with a three-dimensional cyclobutane scaffold can profoundly and beneficially alter a molecule's properties. The introduction of a C(sp³)-rich cyclobutane ring generally leads to:

Improved Solubility: Saturated scaffolds disrupt the crystal lattice packing that can occur with flat aromatic systems, often leading to improved aqueous solubility. nih.gov

Enhanced Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism compared to the C-H bonds on an aromatic ring, which can lead to a longer half-life and improved pharmacokinetic profile. nih.gov

Novel Receptor Interactions: The puckered, three-dimensional nature of the cyclobutane ring allows for interactions within a binding pocket that are not possible for a planar arene. This can lead to the formation of new van der Waals contacts or the displacement of water molecules, potentially increasing binding affinity and selectivity. nih.gov

Access to Novel Chemical Space: Utilizing cyclobutane scaffolds allows chemists to move away from the heavily explored "flatland" of aromatic chemistry and create novel intellectual property with potentially superior drug-like properties. nih.gov

The trans-3-(4-Methoxyphenoxy)cyclobutanamine structure exemplifies this principle, where the cyclobutane ring acts as a rigid linker between the amine and the phenoxy group, replacing a potentially more flexible or metabolically labile linker.

Structure-Activity Relationship Investigations of Cyclobutanamine Derivatives

While detailed, publicly available structure-activity relationship (SAR) studies focusing specifically on this compound are limited, the principles of SAR can be inferred from general medicinal chemistry knowledge and the context in which this scaffold appears, such as in patent literature for kinase inhibitors. nih.gov The following sections discuss the expected impact of structural modifications on biological activity.

The biological activity of phenoxy-cyclobutanamine derivatives is highly dependent on the nature and position of substituents on the phenoxy ring. These substituents can influence electronic properties, lipophilicity, and steric interactions within the target's binding site.

For a hypothetical target, such as a protein kinase, the following SAR trends might be expected:

Methoxy (B1213986) Group: The methoxy group at the para-position of the phenoxy ring is a hydrogen bond acceptor and can influence the electronic nature of the ring. Its replacement with other groups would likely have a significant impact. A hydroxyl group could act as a hydrogen bond donor, potentially forming a key interaction. A larger alkoxy group could probe for additional hydrophobic pockets.

Halogen Substituents: Introduction of halogens (F, Cl, Br) at various positions on the phenoxy ring can modulate the molecule's electronic profile and lipophilicity. A fluorine atom, for example, can serve as a weak hydrogen bond acceptor and may block a site of metabolism without significantly increasing steric bulk.

Lipophilic Groups: Adding small alkyl or trifluoromethyl groups could enhance binding through van der Waals or hydrophobic interactions if a corresponding pocket exists on the target protein.

The following interactive table illustrates the hypothetical impact of various substituents on the phenoxy ring on the biological activity of a 3-phenoxycyclobutanamine scaffold, based on established medicinal chemistry principles.

Position on Phenoxy RingSubstituent (R)Expected Interaction/EffectPredicted Impact on Activity
para (4-position)-OCH₃ (as in lead)H-bond acceptor; moderate lipophilicityBaseline Activity
para (4-position)-OHH-bond donor/acceptorActivity highly context-dependent
para (4-position)-ClLipophilic; electron-withdrawingPotential for hydrophobic interaction
para (4-position)-CF₃Lipophilic; strong electron-withdrawingPotential for hydrophobic interaction
meta (3-position)-FWeak H-bond acceptor; blocks metabolismMay improve pharmacokinetics/potency
meta (3-position)-CH₃Small lipophilic groupMay probe small hydrophobic pocket
ortho (2-position)-CH₃Steric hindranceLikely to decrease activity

This table is illustrative and based on general principles of medicinal chemistry. Actual biological activity is target-dependent and can only be confirmed through empirical testing.

Stereochemistry is a critical determinant of biological activity, as biological macromolecules like enzymes and receptors are chiral environments. nih.gov For 1,3-disubstituted cyclobutanes, the substituents can be arranged in either a cis or trans configuration, and this has a profound impact on the molecule's three-dimensional shape and its ability to fit into a binding site. nih.gov

The trans isomer, as in this compound, places the amino and phenoxy groups on opposite sides of the cyclobutane ring, resulting in a more linear, extended conformation. In contrast, the cis isomer would orient these groups on the same side, leading to a more compact, bent shape.

The biological activity of these two isomers is often dramatically different, as one will typically fit the geometry of the target's binding site far better than the other. nih.gov For example, if the target protein has two sub-pockets that are roughly 180° apart, the trans isomer would be expected to bind with much higher affinity. Conversely, if the binding site is more U-shaped, the cis isomer might be preferred. In many documented cases in medicinal chemistry, one geometric isomer is highly active while the other is virtually inactive. nih.gov This stereochemical dependence underscores the importance of rigid scaffolds in creating ligands with high specificity and potency for their intended biological targets.

Mechanisms of Action at the Molecular Level (Based on Analogs and Scaffold Research)

The three-dimensional and conformationally constrained nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. Analogs built upon this core structure have been investigated for their interactions with various biological targets, revealing specific mechanisms of action at the molecular level. The orientation of substituents on the cyclobutane ring is critical for establishing productive interactions within protein binding sites.

Research into analogs of this compound has elucidated how the cyclobutanamine scaffold can be tailored to interact with key protein families implicated in disease, notably integrins and AKT kinases.

Interactions with Integrins

The cyclobutane scaffold has been effectively utilized as a rigid core to mimic the Glycine residue in the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a primary recognition motif for many integrins. Integrins are cell surface receptors crucial to cell adhesion and signaling, and their dysregulation is linked to cancer progression and metastasis.

A series of cyclobutane-based RGD mimetics were designed as antagonists for αvβ3 integrin, a target in cancer therapy. In these designs, the cyclobutane ring serves to orient the Arg-mimetic and Asp-mimetic sidechains into a conformation suitable for binding to the integrin's RGD-binding site. Structure-activity relationship studies have shown that the length and composition of these sidechains are critical for potency. For example, compounds with a tetrahydronaphthyridine group as the Arg-mimetic and an ester group as the Asp-mimetic demonstrated significant anti-αvβ3 activity. The metabolic stability afforded by the cyclobutane core is a key advantage in the design of these antagonists.

CompoundTarget IntegrinIC50 (µM)
ICT9055αvβ3< 1
ICT9090αvβ30.39 ± 0.19
ICT9028αvβ37.8 ± 2.8

Table 1: In vitro activity of selected cyclobutane-based integrin antagonists against αvβ3.

Interactions with AKT Kinases

The cyclobutanamine moiety has also been successfully incorporated into inhibitors of AKT (Protein Kinase B), a serine/threonine kinase that is a central node in signaling pathways promoting cell proliferation, survival, and migration. Overactivation of AKT is a common feature in many human cancers.

The installation of a cyclobutylamine (B51885) group at the benzylic position of an imidazo[4,5-b]pyridine scaffold led to the development of Miransertib (ARQ-092), a potent and selective allosteric pan-AKT inhibitor. nih.gov This modification was crucial for enhancing inhibitory activity. Miransertib is an allosteric inhibitor, meaning it binds to a site other than the ATP-binding pocket, stabilizing an inactive conformation of the kinase. nih.gov The cyclobutane ring is positioned within a hydrophobic region of the binding pocket, which facilitates a key bidentate hydrogen bond interaction between the benzylic amine and the side chains of residues Tyr272 and Asp274 in AKT1. nih.gov This specific interaction is critical for the high potency of the inhibitor.

CompoundTarget KinaseIC50 (nM)
Miransertib (ARQ-092)AKT12.7 - 5.0
Miransertib (ARQ-092)AKT24.5 - 14
Miransertib (ARQ-092)AKT38.1 - 16

Table 2: In vitro inhibitory activity of Miransertib against AKT isoforms. medchemexpress.comadooq.com

Molecular modeling and X-ray crystallography have been indispensable tools for understanding how cyclobutanamine-based scaffolds achieve their inhibitory activity. These techniques provide detailed views of the ligand-protein interactions that govern binding affinity and selectivity.

Integrin Binding Site Analysis

For cyclobutane-based integrin antagonists, molecular docking studies have been used to rationalize their activity and selectivity. Docking of the antagonist ICT9064 into the crystal structures of αvβ3 (PDB ID: 1L5G) and αIIbβ3 (PDB ID: 1TY5) integrins revealed its binding mode. In the αvβ3 binding site, the compound adopts an extended conformation. This allows the tetrahydronaphthyridine (THN) nitrogen atoms (Arg mimetic) to form a two-point interaction with the Asp218 residue on the αv subunit, effectively bridging the RGD binding site. In contrast, when docked into the αIIbβ3 site, the molecule assumes a more curved conformation that does not allow the THN to interact optimally with the corresponding Asp224 residue on the αIIb subunit, providing a structural basis for its observed selectivity.

AKT Kinase Binding Site Analysis

The binding mode of the cyclobutanamine-containing inhibitor Miransertib (ARQ-092) has been elucidated through its co-crystal structure with AKT1 (PDB ID: 5KCV). nih.gov The structure reveals that the inhibitor binds to an allosteric pocket formed by the interface of the pleckstrin homology (PH) and kinase domains, stabilizing the inactive "PH-in" conformation.

Key interactions observed in the crystal structure include:

Cyclobutane Positioning : The cyclobutyl group fits into a hydrophobic subpocket generated by surrounding residues. nih.gov

Hydrogen Bonding : The amine of the 1-aminocyclobutyl group does not directly interact with the protein in this specific analog, but the benzylic amine attached to the core scaffold forms crucial bidentate hydrogen bonds with Tyr272 and Asp274. nih.gov

Allosteric Mechanism : By binding to this allosteric site, Miransertib prevents the conformational changes required for AKT activation, specifically the membrane translocation initiated by the binding of the PH domain to phosphoinositides.

This detailed structural information provides a clear rationale for the inhibitor's mechanism of action and serves as a valuable guide for the design of future, potentially more potent and selective, AKT inhibitors based on the cyclobutanamine scaffold.

Computational Chemistry for Mechanistic Insights and Rational Design

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemistry provides a framework for understanding the electronic structure and reactivity of molecules at a fundamental level. substack.com For trans-3-(4-Methoxyphenoxy)cyclobutanamine, these methods can be applied to investigate the mechanisms of its synthesis and subsequent derivatization reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the most likely reaction pathways.

The cyclobutane (B1203170) ring, a key feature of this molecule, possesses significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com This inherent strain influences its reactivity. masterorganicchemistry.com Quantum chemical calculations can precisely quantify this strain energy and predict how it affects the activation barriers of reactions involving the ring. masterorganicchemistry.com For instance, reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable due to the release of this strain. masterorganicchemistry.com

The conformation of the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some torsional strain. dalalinstitute.comlibretexts.org Quantum mechanical calculations can determine the preferred puckered geometry of this compound and the energy barrier for ring inversion. This conformational preference is crucial as it dictates the spatial orientation of the methoxyphenoxy and amine substituents, which in turn governs the molecule's interaction with other chemical species and biological targets.

Furthermore, quantum chemical studies can model the transition states of reactions, such as the N-acylation of the primary amine or the ether cleavage of the methoxyphenoxy group. Understanding the geometry and energy of these transition states is vital for predicting reaction rates and stereochemical outcomes. For example, in the synthesis of cyclobutane derivatives, theoretical calculations can help rationalize the observed stereoselectivity. rsc.org

A summary of how quantum chemistry can be applied to study this molecule is presented in the table below.

Computational ApplicationInvestigated PropertySignificance for this compound
Reaction Pathway Mapping Calculation of reactant, product, and transition state energies.Elucidates the most favorable synthetic and derivatization routes.
Strain Energy Analysis Quantification of angle and torsional strain in the cyclobutane ring.Predicts the reactivity of the ring and the thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com
Conformational Analysis Determination of the lowest energy puckered conformation and ring inversion barriers.Defines the three-dimensional structure and orientation of functional groups, impacting biological activity. dalalinstitute.comlibretexts.org
Transition State Modeling Characterization of the geometry and energy of transition states for key reactions.Provides insight into reaction kinetics and stereochemical control. rsc.org

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, or ligand, to the active site of a biological macromolecule, such as a protein. nih.gov For this compound, which contains structural motifs common in biologically active compounds (a primary amine and a substituted aromatic ring), these simulations are critical for identifying potential protein targets and understanding the basis of its biological activity. The cyclobutane scaffold serves to hold the pharmacophoric groups in a specific spatial arrangement.

The process begins with a three-dimensional model of the ligand, this compound, and a known or predicted structure of a receptor protein. Docking algorithms then systematically explore possible binding poses of the ligand within the receptor's binding site, scoring each pose based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Studies on analogous cyclobutane-containing molecules have demonstrated the utility of this approach. For example, docking studies of 1,3-disubstituted cyclobutane analogs of combretastatin (B1194345) A4 into the colchicine (B1669291) binding site of tubulin have successfully rationalized their cytotoxic activity. nih.gov These studies revealed key hydrogen bonds and π-stacking interactions that contribute to binding affinity. nih.gov Similarly, for this compound, docking simulations could predict interactions between its primary amine or the oxygen of the methoxy (B1213986) group and polar residues in a binding pocket, as well as hydrophobic interactions involving the phenyl and cyclobutyl groups.

The results from docking simulations can guide the rational design of more potent derivatives. By identifying which interactions are most crucial for binding, medicinal chemists can propose modifications to the parent structure to enhance these interactions.

Modeling AspectInformation GainedRelevance for Drug Design
Binding Pose Prediction Identifies the most likely orientation of the ligand in the receptor's active site.Reveals the spatial relationship between the ligand's functional groups and receptor residues.
Interaction Analysis Maps key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.Highlights the specific forces driving ligand binding and provides a basis for understanding structure-activity relationships. nih.gov
Affinity Estimation Provides a score that correlates with the binding affinity of the ligand.Allows for the virtual screening of compound libraries and prioritization of candidates for synthesis and testing.
Stereoselectivity Impact Compares the binding of different stereoisomers (e.g., trans vs. cis).Explains why one isomer may be more biologically active than another.

In Silico Prediction of Reactivity and Selectivity in Derivatization

In silico methods for predicting reactivity and selectivity offer a rapid and cost-effective way to screen potential chemical transformations before they are attempted in the laboratory. nih.gov These approaches can be broadly categorized into quantum mechanical (QM) methods and machine learning (ML) or knowledge-based systems.

For this compound, these tools can predict the most likely sites of metabolic attack. Many drug metabolism pathways involve oxidation mediated by cytochrome P450 enzymes. substack.com The sites of metabolism are often related to the stability of the resulting radical or cationic intermediates. substack.com QM calculations can predict bond dissociation energies and ionization potentials across the molecule, identifying the C-H or N-H bonds that are most susceptible to enzymatic oxidation. substack.com For instance, the benzylic-like positions on the cyclobutane ring adjacent to the phenoxy group might be predicted as potential sites of hydroxylation.

Furthermore, in silico models can be trained on large datasets of known chemical reactions to predict the outcomes of derivatization attempts. mdpi.com For example, if a chemist wanted to perform a selective reaction on either the primary amine or the aromatic ring of this compound, a predictive model could assess the relative reactivity of these functional groups under various reaction conditions. This can help in choosing the right reagents and protecting group strategies to achieve the desired product.

These predictive models are becoming increasingly important in toxicology. The formation of reactive metabolites is a major cause of drug-induced toxicity. nih.gov In silico tools can screen for structural alerts—substructures known to be associated with metabolic activation to toxic species. For this compound, these models would assess whether its metabolism could lead to the formation of quinone-methides or other reactive intermediates.

Prediction TargetComputational ApproachApplication in Derivatization
Site of Metabolism Quantum mechanics (bond dissociation energies), machine learning models.Predicts which parts of the molecule are most likely to be modified by metabolic enzymes, guiding the design of more stable drugs. substack.com
Functional Group Reactivity Quantitative Structure-Activity Relationship (QSAR) models, reaction databases.Helps in planning synthetic routes by predicting the most reactive functional group under specific conditions.
Regioselectivity QM modeling of transition states for competing pathways.Predicts the major product in reactions where multiple isomers can be formed (e.g., electrophilic aromatic substitution).
Reactive Metabolite Formation Structural alert screening, dedicated toxicology prediction software. mdpi.comIdentifies potential liabilities for toxicity early in the drug discovery process. nih.govmdpi.com

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of cyclobutane (B1203170) derivatives has historically been challenging, but modern advancements are paving the way for more efficient and environmentally friendly production. Current research efforts are focused on improving existing synthetic routes and developing novel methodologies for creating the trans-3-(4-methoxyphenoxy)cyclobutanamine core and its analogues.

Key areas of development include:

Photocatalytic [2+2] Cycloadditions: This method stands out as one of the most direct strategies for forming cyclobutane rings. Future research will likely focus on optimizing photocatalysts and reaction conditions to improve the stereoselectivity and yield of these reactions, particularly for the synthesis of highly functionalized cyclobutanes.

Ring-Opening of Bicyclobutanes: The strain-release-driven ring-opening of bicyclobutane precursors offers a versatile entry point to substituted cyclobutanes. Developing new catalysts and reaction partners for this process could provide more efficient and controlled access to the desired trans-isomers.

Green Chemistry Approaches: A significant push is being made to replace hazardous reagents and solvents with more sustainable alternatives. Research into solvent-free reactions, the use of biocatalysis, and the development of synthetic pathways with higher atom economy will be crucial for the large-scale and environmentally responsible production of this scaffold.

Synthetic StrategyAdvantagesFuture Research Focus
Photocatalytic [2+2] CycloadditionDirect formation of the cyclobutane ring.Improving stereoselectivity and functional group tolerance.
Ring-Opening of BicyclobutanesVersatile for introducing various substituents.Discovery of new catalysts for enhanced control.
Green Chemistry MethodsReduced environmental impact, increased safety.Implementation of biocatalysis and solvent-free conditions.

Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The this compound scaffold serves as an excellent starting point for further chemical modification. Derivatization at the amine and methoxyphenoxy groups allows for the fine-tuning of the molecule's properties to achieve greater potency and selectivity for specific kinase targets.

Future derivatization strategies will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential to understand how different functional groups impact biological activity. For example, replacing the methoxy (B1213986) group with other substituents could alter the electronic properties and binding interactions of the molecule.

Fragment-Based Growth: The scaffold can be used as a core fragment, with new chemical moieties added to explore and exploit additional binding pockets within the target protein. This approach can lead to the development of highly potent and selective inhibitors.

Conformationally Restricted Analogues: Introducing further constraints into the molecule, for instance by creating bicyclic or spirocyclic derivatives, could pre-organize the pharmacophore in a bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency.

Derivatization ApproachGoalExample
SAR StudiesOptimize potency and selectivity.Replacing the methoxy group with halogens or alkyl chains.
Fragment-Based GrowthAccess new binding interactions.Adding extended side chains to the amine group.
Conformational RestrictionEnhance binding affinity.Creating spirocyclic structures from the cyclobutane ring.

Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry is a powerful tool for accelerating the drug discovery process. For the this compound scaffold, advanced computational methods can provide valuable insights and guide the design of new, more effective analogues.

Emerging computational research opportunities include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the scaffold within the binding site of a kinase, revealing key interactions and potential resistance mechanisms.

Free Energy Perturbation (FEP): FEP and other advanced simulation techniques can more accurately predict the binding affinities of proposed new derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.

Machine Learning and AI: By training algorithms on existing SAR data, machine learning models can predict the activity of virtual compounds, enabling the rapid screening of vast chemical spaces to identify novel inhibitor designs.

Identification of New Biological Targets for the this compound Scaffold and its Analogues

While the this compound scaffold has shown considerable promise in the development of kinase inhibitors, its unique structural and physicochemical properties suggest that it may be effective against other biological targets as well.

Future research will likely expand the therapeutic applications of this scaffold by:

Target-Fishing and Chemoproteomics: These experimental techniques can be used to identify the full range of proteins that interact with this scaffold within a cell, potentially uncovering novel and unexpected therapeutic targets.

Scaffold Hopping: The core cyclobutane structure can be used as a template to design new molecules that mimic the pharmacophores of known drugs for other target classes, such as G-protein coupled receptors (GPCRs) or ion channels. For example, cyclobutane derivatives have been investigated as agonists for the glucagon-like peptide-1 (GLP-1) receptor.

Exploring New Disease Areas: Analogues of this compound could be screened against a wide range of disease models, including those for neurodegenerative disorders, inflammatory conditions, and infectious diseases, to identify new therapeutic opportunities beyond oncology.

The continued exploration of these future research directions will undoubtedly unlock the full potential of the this compound scaffold, leading to the development of a new generation of innovative and effective medicines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.